molecular formula C8H15ClN2O B6190893 rac-(2R,3'S)-[2,3'-bipyrrolidin]-2'-one hydrochloride CAS No. 2648861-32-7

rac-(2R,3'S)-[2,3'-bipyrrolidin]-2'-one hydrochloride

Cat. No.: B6190893
CAS No.: 2648861-32-7
M. Wt: 190.7
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Description

rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride is a chiral compound that exists as a racemic mixture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization to form the bipyrrolidinone structure. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted bipyrrolidinone derivatives.

Scientific Research Applications

rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3S)-2-methylpyrrolidin-3-yl benzoate hydrochloride
  • rac-1-phenylethanol
  • rac-1-(3-bromophenyl)-1-ethanol

Uniqueness

rac-(2R,3’S)-[2,3’-bipyrrolidin]-2’-one hydrochloride is unique due to its specific chiral configuration and the presence of the bipyrrolidinone structure. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2648861-32-7

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

95

Origin of Product

United States

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